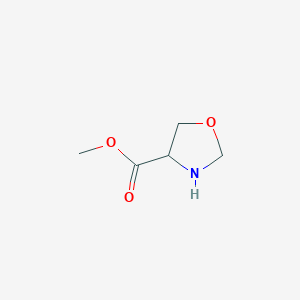

Methyl 1,3-oxazolidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBHFCWHESGPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl 1,3 Oxazolidine 4 Carboxylate and Its Derivatives

Conventional and Established Synthetic Routes

Established methods for the synthesis of the methyl 1,3-oxazolidine-4-carboxylate scaffold primarily rely on the cyclization of readily available precursors, such as amino acids and amino alcohols, as well as through condensation and cycloaddition reactions.

Cyclization Reactions from Amino Acid and Amino Alcohol Precursors

The most common and direct precursors for the synthesis of methyl 1,3-oxazolidine-4-carboxylates are α-amino acids, particularly serine and its derivatives, due to the inherent 1,2-amino alcohol functionality. The reaction of serine methyl ester hydrochloride with a carbonyl source is a fundamental approach to constructing the oxazolidine (B1195125) ring.

One established method involves the reaction of DL-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in an aqueous medium. This is followed by hydrolysis to yield the corresponding 2-oxo-oxazolidine-4-carboxylic acid. Subsequent esterification would provide the desired methyl ester. A notable advantage of this method is the use of water as a solvent, presenting a more environmentally benign process. For instance, the synthesis of (S)-2-oxooxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride has been reported with a yield of 88%. google.com

Furthermore, the cyclization of serine-containing peptides has been explored. The treatment of N-sulfonylated serine-containing peptides with bis(succinimidyl) carbonate can lead to the formation of a 2-oxo-1,3-oxazolidine-4-carboxylate residue within the peptide chain. This intramolecular cyclization offers a pathway to constrained peptidomimetics.

The choice of protecting groups on the amino acid precursor can significantly influence the outcome of the cyclization reaction. For example, the cyclization of (4S)-PhCH₂OCONHCH(CH₂OH)CONHN=CH-aryl, derived from L-serine, upon treatment with methyl iodide and potassium carbonate, generates chiral (4S)-N'-[(E)-(phenyl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides with retention of configuration. In contrast, the N-Boc protected analogue fails to cyclize under the same conditions, highlighting the steric and electronic effects of protecting groups.

Condensation and Cycloaddition Strategies

Condensation reactions, particularly with aldehydes and ketones, represent a versatile strategy for the synthesis of 2-substituted 1,3-oxazolidine-4-carboxylates. The reaction of an amino acid ester, such as serine methyl ester, with a carbonyl compound in the presence of a dehydrating agent or under azeotropic conditions can afford the corresponding oxazolidine. The reaction of L-cysteine with various aromatic aldehydes in boiling acidified methanol, for instance, yields diastereomeric mixtures of the corresponding 2-(aryl substituted)thiazolidine-4-carboxylic acids, a sulfur analogue of the target oxazolidine, showcasing the feasibility of this condensation approach.

1,3-Dipolar cycloaddition reactions offer another powerful tool for the construction of the oxazolidine ring. Azomethine ylides, generated in situ from the condensation of α-amino acids or their esters with aldehydes, can react with various dipolarophiles. While this method is more commonly employed for the synthesis of pyrrolidines, the use of carbonyl compounds as dipolarophiles can lead to the formation of oxazolidines. For example, the decarboxylative condensation of sarcosine (B1681465) with an excess of benzaldehyde (B42025) generates an azomethine ylide that undergoes a [3+2] cycloaddition with a second molecule of benzaldehyde to form an oxazolidine. This principle can be extended to serine derivatives to access substituted methyl 1,3-oxazolidine-4-carboxylates.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure methyl 1,3-oxazolidine-4-carboxylates is of paramount importance, given their application as chiral building blocks. Asymmetric synthesis strategies focus on controlling the stereochemistry at the C2, C4, and C5 positions of the oxazolidine ring.

Enantioselective Cyclization Techniques

Enantioselective cyclization can be achieved by employing chiral catalysts or by starting from enantiomerically pure precursors. The use of chiral Brønsted acids or Lewis acids to catalyze the condensation of amino alcohols with carbonyl compounds can provide a route to enantioenriched oxazolidines.

A highly efficient one-pot synthesis of a wide range of 1,3-oxazolidines has been reported with excellent enantioselectivities using a chiral magnesium phosphate (B84403) catalyst. This method proceeds through the formation of a hemiaminal intermediate from the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. While not specifically demonstrated for methyl 1,3-oxazolidine-4-carboxylate, this catalytic system holds promise for its enantioselective synthesis.

Diastereoselective Synthesis of Substituted Methyl 1,3-oxazolidine-4-carboxylate Derivatives

When synthesizing substituted derivatives of methyl 1,3-oxazolidine-4-carboxylate, controlling the relative stereochemistry between the substituents is crucial. Diastereoselective synthesis often relies on the inherent chirality of the starting amino acid precursor to direct the stereochemical outcome of the reaction.

For instance, the reaction of N-Boc-N-hydroxymethyl α-amino aldehydes with reagents that form a γ-amino-α,β-unsaturated ester, followed by an intramolecular conjugate addition, can lead to the highly diastereoselective formation of trans-oxazolidines. In the synthesis of methyl trans-oxazolidine-5-carboxylate, a diastereomeric ratio of up to 10:1 (trans:cis) was achieved. orgsyn.org This strategy can be adapted for the synthesis of C5-substituted methyl 1,3-oxazolidine-4-carboxylates with high diastereoselectivity.

The condensation of chiral amino alcohols with aldehydes can also proceed with high diastereoselectivity, influenced by the steric bulk of the substituents on both reactants. The formation of 2-substituted oxazolidines often favors the cis or trans isomer depending on the reaction conditions and the nature of the substrates. For example, the iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provides oxazolidines with high regio- and diastereoselectivity.

Table 1: Diastereoselective Synthesis of Oxazolidine Derivatives

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| N-Boc-N-hydroxymethyl-L-leucinal derived unsaturated ester | - | Intramolecular conjugate addition | Methyl trans-5-isobutyl-1,3-oxazolidine-4-carboxylate | up to 10:1 (trans:cis) | orgsyn.org |

| Aziridines | Aldehydes | Iron Porphyrin Lewis Acid | 2,4-Disubstituted 1,3-oxazolidines | High | N/A |

Kinetic Resolution in Chiral Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This can be applied to the synthesis of enantiomerically enriched methyl 1,3-oxazolidine-4-carboxylates, either by resolving a racemic mixture of the final product or an intermediate.

In a dynamic kinetic resolution (DKR) process, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer. While specific examples for the kinetic resolution of methyl 1,3-oxazolidine-4-carboxylate are not extensively documented, the principles have been applied to the synthesis of other chiral oxazolidines. For example, an efficient multi-component reaction to synthesize multi-substituted 1,3-oxazolidine compounds of high optical purity has been described, which involves a kinetic resolution of epoxides.

The kinetic resolution of α-acetoxy N-acyl oxazolidinethiones has been achieved using a chiral, nonracemic O-nucleophilic acyl transfer catalyst, with selectivity factors (s-factors) ranging from 17 to 31. This demonstrates the feasibility of applying kinetic resolution to oxazolidine-containing systems. The development of a suitable chiral catalyst could enable the efficient kinetic resolution of racemic methyl 1,3-oxazolidine-4-carboxylate or its precursors.

Table 2: Examples of Kinetic Resolution in the Synthesis of Chiral Heterocycles

| Racemic Substrate | Chiral Catalyst/Reagent | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Epoxides | Chiral BINOL-Ti complex | Enantioenriched 1,3-oxazolidine derivatives | High diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee) | N/A |

| α-Acetoxy N-acyl oxazolidinethiones | Chiral O-nucleophilic acyl transfer catalyst | Enantioenriched α-acetoxy N-acyl oxazolidinethiones | Excellent yields, s-factors 17-31 | N/A |

Catalytic Approaches in Synthetic Transformations

Catalysis has become a cornerstone in the synthesis of complex heterocyclic structures like oxazolidines. By employing substoichiometric amounts of catalysts, chemists can achieve transformations that are otherwise difficult, with high levels of control and efficiency.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, including oxazolidine derivatives. nih.govrsc.org These methods avoid the use of potentially toxic and expensive metals while often providing high levels of stereoselectivity.

A prominent organocatalytic strategy involves the asymmetric synthesis of 2,5-disubstituted oxazolidines through a cascade reaction. This process can be initiated by the formation of a hemiaminal from an aldehyde and an aminomethyl enone, followed by an intramolecular oxa-Michael reaction. researchgate.net Bifunctional organocatalysts, such as those derived from quinine, have proven effective in controlling the stereochemical outcome of these reactions, delivering products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). researchgate.net

Another notable application is the domino reaction between isatin-derived N-Boc ketimines and γ-hydroxy enones to produce spirooxindole embedded oxazolidines. acs.org Catalyzed by a quinine-derived bifunctional squaramide, this reaction proceeds via hemiaminal formation and a subsequent aza-Michael reaction, yielding structurally complex oxazolidines in good diastereoselectivity and high enantioselectivity. acs.org Similarly, the synthesis of pyrazolinone-embedded oxazolidines has been achieved through a domino reaction involving hemiaminal formation and an aza-Michael addition, catalyzed by a hydroquinine-derived bifunctional squaramide. rsc.org

While direct organocatalytic synthesis of Methyl 1,3-oxazolidine-4-carboxylate is not extensively detailed in the provided results, the principles demonstrated in the synthesis of related oxazolidine structures are highly applicable. The use of chiral aldehydes as catalysts, for instance, is a well-established strategy in the asymmetric synthesis of amino acid derivatives, which are structural precursors to the target molecule. frontiersin.org

Table 1: Examples of Organocatalytic Synthesis of Oxazolidine Derivatives

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyl aldehydes and N-tosyl aminomethyl enones | Quinine-derived bifunctional squaramide | 2,5-disubstituted oxazolidines | Excellent enantio- (up to 99% ee) and diastereoselectivity (>20:1 dr). | researchgate.net |

| Isatin-derived N-Boc ketimines and γ-hydroxy enones | Quinine-derived bifunctional squaramide | Spirooxindole embedded oxazolidines | Good diastereoselectivity and high enantioselectivity. | acs.org |

| Pyrazolinone ketimines and γ-hydroxyenones | Hydroquinine-derived bifunctional squaramide | Pyrazolinone embedded oxazolidines | Good to excellent yields with high enantioselectivity. | rsc.org |

Transition Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis offers a versatile and efficient platform for the synthesis of oxazolidines through various reaction pathways, including cyclization and C-H functionalization. nih.govmdpi.com Metals like palladium, copper, nickel, and iron are frequently employed to construct the oxazolidine ring with high chemo-, regio-, and stereoselectivity. organic-chemistry.orgresearchgate.netacs.org

Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives is a notable method for producing 2,4- and 2,5-disubstituted 1,3-oxazolidines. organic-chemistry.org These transformations typically yield cis-disubstituted products with good to excellent diastereoselectivity. organic-chemistry.org Copper catalysis has been successfully applied in a one-pot, tandem aldehyde-alkyne-amine coupling followed by a carboxylative cyclization to synthesize N-alkyl 2-oxazolidinone (B127357) derivatives, which are closely related to the target compound. digitellinc.com This multi-component reaction demonstrates good functional group tolerance, with yields ranging from moderate to good (40-88%). digitellinc.com

Nickel-catalyzed reductive coupling of aldehydes with carbamate-protected 5-amino-2,4-pentadienoates represents another advanced strategy. This reaction provides anti-configured vicinal aminoalcohol derivatives, which are key precursors for oxazolidinones, in good yields and with high optical purity. acs.org Furthermore, iron porphyrin has been shown to be an effective Lewis acid catalyst for the cycloaddition of aziridines with aldehydes, leading to oxazolidines with high regio- and diastereoselectivity under mild conditions. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Syntheses of Oxazolidine Scaffolds

| Metal Catalyst | Reaction Type | Substrates | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Palladium | Carboamination | O-vinyl-1,2-amino alcohols | 2,4- and 2,5-disubstituted 1,3-oxazolidines | High diastereoselectivity (cis products). | organic-chemistry.org |

| Copper | Tandem A3 coupling/carboxylative cyclization | Aldehydes, alkynes, amines, CO2 | N-alkyl 2-oxazolidinones | One-pot, multi-component reaction, good yields (40-88%). | digitellinc.com |

| Nickel | Reductive Coupling | Aldehydes, amino-pentadienoates | vic-Aminoalcohol derivatives | High optical purity and good yields. | acs.org |

| Iron | Cycloaddition | Aziridines, aldehydes | Oxazolidines | High regio- and diastereoselectivity, mild conditions. | organic-chemistry.org |

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds. researchgate.netnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Aqueous-Phase Reaction Conditions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in an aqueous medium can offer unique reactivity and selectivity while simplifying product isolation. The synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds, the carboxylic acid analog of the target methyl ester, has been successfully demonstrated using water as the solvent. google.com This method involves the reaction of 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride derivatives with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. google.com This approach is environmentally friendly, safe, easy to operate, and provides high product yields of over 86%. google.com The use of water as a solvent is a key feature in various green synthetic approaches for heterocycles, often leading to improved process performance. nih.gov

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is considered a green chemistry tool as it enhances energy efficiency. researchgate.netrasayanjournal.co.in The synthesis of various heterocyclic compounds, including oxazolidine and isoxazolidine (B1194047) derivatives, has been effectively carried out using microwave irradiation. rasayanjournal.co.inbeilstein-archives.orgresearchgate.netscilit.com For instance, the 1,3-dipolar cycloaddition of aldonitrones with methacrylate (B99206) esters to form isoxazolidine-5-carboxylates has been successfully performed under microwave conditions. beilstein-archives.org

Solvent-free, or solid-state, reactions represent another significant green chemistry approach, as they eliminate the need for potentially harmful organic solvents. unigoa.ac.in These reactions can be facilitated by grinding or by using a solid support like silica (B1680970) gel, sometimes in combination with microwave irradiation. rasayanjournal.co.inunigoa.ac.in The synthesis of N-isobutyl-5-methyloxazolidinone, a related oxazolidinone, has been achieved on a kilogram scale without the use of any organic solvents, starting from renewable resources. nih.gov This highlights the potential for developing solvent-free methods for Methyl 1,3-oxazolidine-4-carboxylate, thereby reducing the environmental impact of its synthesis. nih.govias.ac.in

Table 3: Green Synthesis Approaches for Oxazolidine-Related Compounds

| Methodology | Compound Type | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aqueous-Phase Synthesis | 2-oxo-oxazolidine-4-carboxylic acids | Water as solvent | Environmentally friendly, high safety, high yield (>86%). | google.com |

| Microwave-Assisted Synthesis | Isoxazolidine-5-carboxylates | Microwave irradiation | Rapid reaction times, environmentally benign. | beilstein-archives.org |

| Solvent-Free Synthesis | N-isobutyl-5-methyloxazolidinone | No organic solvent, bio-based catalyst | High-scale applicability, use of renewable resources. | nih.gov |

| Solvent-Free Synthesis | 3-methyl-4-nitro-5-styrylisoxazoles | Nano-titania catalyst, no solvent | Excellent yield, reusable catalyst, easy separation. | ias.ac.in |

Iii. Reactivity and Reaction Mechanisms of Methyl 1,3 Oxazolidine 4 Carboxylate

Ring-Opening Reactions and Subsequent Transformations

The 1,3-oxazolidine ring is a stable entity under neutral conditions but can undergo ring-opening reactions under thermal or catalytic (acidic or basic) conditions. wikipedia.org This propensity is a cornerstone of its synthetic utility, as the ring-opening process generates reactive intermediates that can be trapped or can rearrange to form new molecular architectures. nih.govmdpi.com

The cleavage of the C2-O bond is a common pathway, particularly in acid-catalyzed reactions, leading to the formation of an iminium ion intermediate. This intermediate can then be hydrolyzed back to the parent amino alcohol and aldehyde/ketone from which it was formed. This reversibility is a key aspect of oxazolidine (B1195125) chemistry. nih.gov

Alternatively, thermal or photochemical induction can lead to a retro-1,3-dipolar cycloaddition, cleaving the C2-N3 and C4-O1 bonds to generate a formaldehyde (B43269) molecule and an azomethine ylide. More commonly, the ring can open to form an azomethine ylide, which exists in equilibrium with the cyclic form. nih.govmdpi.com These ylides are highly valuable 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles. wikipedia.org

For instance, bicyclic 1,3-oxazolidines, formed from the reaction of amino acids like trans-4-hydroxyproline with aldehydes, can undergo ring-opening to an intermediate azomethine ylide, which then undergoes dehydrative aromatization to yield N-β-hydroxyethyl pyrroles. nih.gov Similarly, analogous thiazolidine-4-carboxylic acids, sulfur analogs of the oxazolidine core, are known to epimerize at the C-2 position via a ring-opening and recyclization mechanism. researchgate.net

Functionalization and Derivatization Reactions of the Oxazolidine Core

The secondary amine nitrogen (N-3) in the oxazolidine ring is nucleophilic and can be readily functionalized. N-acylation is a common transformation that enhances the stability of the ring and introduces synthetically useful handles. Due to the relatively low basicity of the nitrogen atom compared to acyclic amines, acylation often requires activation of either the nitrogen or the acylating agent. semanticscholar.org

Lewis acids have been shown to be effective catalysts for the N-acylation of oxazolidinones, which are structurally related to Methyl 1,3-oxazolidine-4-carboxylate. Catalytic amounts of zinc chloride (ZnCl₂) can promote the reaction between an oxazolidinone and a carboxylic acid anhydride (B1165640) under solvent-free conditions to afford the N-acyl product in good yields. semanticscholar.org This method is also applicable to carboxylic acids via a mixed anhydride approach. semanticscholar.org

Below is a table summarizing the conditions for Lewis acid-catalyzed N-acylation of oxazolidinone, a reaction pattern applicable to Methyl 1,3-oxazolidine-4-carboxylate.

Table 1: Lewis Acid-Catalyzed N-Acylation of Oxazolidinone with Acetic Anhydride

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | ZnCl₂ (3) | 0.5 | 92 |

| 2 | FeCl₃ (5) | 1.0 | 85 |

| 3 | MoCl₅ (5) | 1.0 | 88 |

| 4 | B(C₆F₅)₃ (5) | 2.0 | 82 |

| 5 | I₂ (10) | 2.0 | 80 |

| 6 | None | 12 | 0 |

Data sourced from a study on N-acylation of carbamates and oxazolidinones. semanticscholar.org

Copper(II) acetate, in conjunction with ligands like 4,7-dimethyl-1,10-phenanthroline, has also been used to catalyze reactions involving N-acyl oxazolidinones under mild, anaerobic conditions. nih.gov

C-4 Position: The C-4 position of Methyl 1,3-oxazolidine-4-carboxylate is substituted with a methyl ester group, which is amenable to a range of standard transformations.

Hydrolysis: The ester can be hydrolyzed under basic conditions, for example using lithium hydroxide (B78521) (LiOH), to yield the corresponding 1,3-oxazolidine-4-carboxylic acid. researchgate.net

Amidation: Reaction with amines can convert the ester into the corresponding amide derivatives.

Reduction: The ester can be reduced using hydride reagents like lithium borohydride (B1222165) (LiBH₄) to afford the corresponding 4-(hydroxymethyl)-1,3-oxazolidine. In a related system, an oxazolidine-2,4-dione was regioselectively reduced at the C-4 carbonyl position to yield a 5-(aminomethyl)oxazolidin-2-one, a key step in the synthesis of the antibiotic Linezolid. researchgate.net

C-2 Position: The C-2 position in an unsubstituted oxazolidine is a methylene (B1212753) group. Direct functionalization of this C(sp³)-H bond is challenging but can be achieved under specific conditions. Oxidative C(sp³)-H functionalization using catalysts like tetrabutylammonium (B224687) iodide and an oxidant like tert-butyl hydroperoxide represents a potential route for introducing functionality at this position. organic-chemistry.org In substituted oxazolidines, the reactivity at C-2 is dictated by the nature of the substituent.

The oxazolidine ring serves as a valuable precursor for the synthesis of other heterocyclic systems, often via a ring-opening/cyclization cascade. A notable transformation is the conversion of oxazolidines into oxazoles. An expedient method involves the oxidation of an oxazolidine formed from the condensation of serine (a precursor to the target molecule) with an aldehyde. This reaction proceeds through a 2,5-dihydrooxazole intermediate which then aromatizes to the 2,4-disubstituted oxazole. organic-chemistry.org This approach avoids the need for intermediate purification, making it an efficient synthetic route. organic-chemistry.org

Another pathway involves the isomerization of N-amido azetidines, which can be viewed as structural isomers of oxazolidines. Under Lewis acid catalysis (e.g., Cu(OTf)₂), these compounds can rearrange to form 2-oxazolines, which are immediate precursors to oxazoles. mdpi.com Furthermore, the azomethine ylide intermediates generated from oxazolidine ring-opening can be trapped intramolecularly to construct complex polycyclic systems, such as pyrrolidinochromenes. rsc.org

Mechanistic Investigations of Key Reaction Pathways

The reaction pathways of Methyl 1,3-oxazolidine-4-carboxylate are largely dictated by the formation of two key types of reactive intermediates: iminium ions and azomethine ylides.

Iminium Ions: In the presence of acid, the ring oxygen is protonated, facilitating the cleavage of the C2-O bond to form a resonance-stabilized iminium ion. researchgate.net This species is electrophilic and is the key intermediate in the hydrolysis of oxazolidines back to their constituent amino alcohol and carbonyl compound. The equilibrium between the closed oxazolidine ring and the open iminium form is often rapid and can be controlled by reaction conditions such as pH and temperature. nih.gov

Azomethine Ylides: Azomethine ylides are nitrogen-based 1,3-dipoles that are critical intermediates in many transformations of oxazolidines. wikipedia.org They are typically generated in situ via the thermal or photochemical ring-opening of the oxazolidine ring. nih.govmdpi.com For example, the decarboxylative condensation of an α-amino acid with an aldehyde is thought to proceed through an intermediate oxazolidin-5-one, which upon thermolysis releases carbon dioxide to generate a non-stabilized azomethine ylide. acs.org This ylide can then be trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction to form substituted pyrrolidines and other five-membered heterocycles. nih.govwikipedia.org The formation of azomethine ylides is a highly regio- and stereoselective process, making it a powerful tool in complex molecule synthesis. wikipedia.orgrsc.org

Stereochemical Control and Regioselectivity in Reactions

The stereochemical and regiochemical outcomes of reactions involving methyl 1,3-oxazolidine-4-carboxylate and related derivatives are dictated by the inherent chirality of the molecule and the influence of substituents on the oxazolidine ring. The stereocenters, typically at C4 and potentially at other positions, play a crucial role in directing the approach of incoming reagents, leading to high levels of stereocontrol. Similarly, the electronic and steric properties of the substituents govern the regioselectivity of reactions at different sites of the molecule.

A significant strategy for achieving high diastereoselectivity in the synthesis of substituted methyl 1,3-oxazolidine-4-carboxylates is through intramolecular conjugate addition. This approach leverages a chiral precursor to induce the stereoselective formation of the oxazolidine ring. For instance, the reaction of an N-Boc-N-hydroxymethyl α-amino aldehyde can lead to the formation of a trans-oxazolidine methyl ester with high diastereoselectivity. orgsyn.org This process involves an intramolecular conjugate addition of the N-hydroxymethyl group, which effectively controls the stereochemistry at the newly formed stereocenter. orgsyn.org

The control of stereochemistry is also evident in cycloaddition reactions involving derivatives of 1,3-oxazolidine. In the case of 1,3-dipolar cycloadditions with 4-methylene-2-oxazolidinones, the substitution pattern on the oxazolidinone ring can create facial asymmetry. This asymmetry directs the approach of the dipole, leading to a preferential formation of one diastereomer over the other. For example, the reaction of substituted 4-methylene-2-oxazolidinones with benzonitrile (B105546) oxide has been shown to proceed with a 5:1 selectivity for the less hindered face of the dipolarophile. researchgate.net

Furthermore, the oxazolidine ring can act as a chiral auxiliary, directing the stereochemical course of reactions at substituents attached to the ring. While much of the research has focused on N-acyl oxazolidinones, the principles of stereocontrol can be extended to methyl 1,3-oxazolidine-4-carboxylate derivatives. For example, in the alkylation of N-(arylacetyl)oxazolidinones, the chiral oxazolidinone auxiliary effectively controls the facial selectivity of enolate attack, leading to high diastereoselectivity in the formation of a new stereocenter alpha to the carbonyl group. nih.gov This is often rationalized by the formation of a chelated intermediate that blocks one face of the enolate, directing the electrophile to the opposite face.

The regioselectivity of reactions, such as N-alkylation versus C-alkylation or reactions at different positions of the heterocyclic ring, is influenced by both electronic and steric factors. For instance, in the lithiation of substituted oxazole- and thiazole-carboxylic acids, a related heterocyclic system, the site of deprotonation is highly dependent on the position and nature of the substituents on the ring. rsc.org This highlights the importance of the substitution pattern in directing regiochemical outcomes.

The following tables present data from studies on related oxazolidine derivatives that illustrate the principles of stereochemical and regiochemical control.

Table 1: Diastereoselectivity in the Synthesis of a trans-Oxazolidine Methyl Ester via Intramolecular Conjugate Addition orgsyn.org

| Entry | Reactant | Product | Diastereomeric Ratio (trans:cis) |

| 1 | N-Boc-N-hydroxymethyl-α-amino aldehyde derivative | N-Boc-trans-oxazolidine methyl ester | >99:1 |

Table 2: Regio- and Diastereoselectivity in the 1,3-Dipolar Cycloaddition of a Substituted 4-Methylene-2-oxazolidinone with Benzonitrile Oxide researchgate.net

| Entry | Oxazolidinone Substituent | Diastereomeric Ratio | Regioselectivity |

| 1 | Phenyl | 5:1 | Spiro adduct at C4 |

Table 3: Diastereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones nih.gov

| Entry | Aryl Group | Electrophile | Diastereomeric Ratio |

| 1 | Phenyl | t-BuBr | 33:1 |

| 2 | 4-Fluorophenyl | t-BuBr | 50:1 |

| 3 | 4-Chlorophenyl | t-BuBr | 50:1 |

| 4 | 4-Bromophenyl | t-BuBr | >50:1 |

Iv. Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation

No published ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectral data is available for Methyl 1,3-oxazolidine-4-carboxylate.

Conformational Analysis through NOESY and J-Coupling Studies

Specific Nuclear Overhauser Effect Spectroscopy (NOESY) data or detailed J-coupling constant analysis for the conformational study of Methyl 1,3-oxazolidine-4-carboxylate has not been reported in the literature.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

The crystal structure of Methyl 1,3-oxazolidine-4-carboxylate has not been determined. Consequently, data regarding its space group, unit cell dimensions, and solid-state packing architecture are unavailable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no published experimental High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass and molecular formula of Methyl 1,3-oxazolidine-4-carboxylate.

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis

Specific experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for Methyl 1,3-oxazolidine-4-carboxylate are not available in the public domain. Therefore, a detailed analysis of its functional group vibrations and electronic transitions cannot be provided.

Should research on the synthesis and characterization of Methyl 1,3-oxazolidine-4-carboxylate be published in the future, this article can be updated to reflect those findings.

V. Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vn It is widely employed to determine molecular geometries, electronic properties, and reactivity parameters. For Methyl 1,3-oxazolidine-4-carboxylate, DFT calculations, often using functionals like B3LYP, can elucidate its fundamental electronic characteristics. mdpi.comnih.govresearchgate.netscirp.org

The primary outputs of DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), quantify the molecule's reactivity. These parameters help predict how Methyl 1,3-oxazolidine-4-carboxylate will behave in various chemical reactions, for instance, in cycloaddition reactions where it might act as a dipole. mdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of Methyl 1,3-oxazolidine-4-carboxylate using DFT (B3LYP/6-31G(d))

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability |

| LUMO Energy | 1.20 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.05 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 2.83 | Tendency to attract electrons |

| Chemical Hardness (η) | 4.03 | Resistance to change in electron distribution |

Note: The data presented in this table are representative values derived from typical DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique provides a detailed view of the conformational landscape of a molecule, revealing the different shapes (conformers) it can adopt and the dynamics of transitions between them. mdpi.com For a flexible molecule like Methyl 1,3-oxazolidine-4-carboxylate, which contains a non-planar five-membered ring and a rotatable ester group, MD simulations are invaluable. nih.govresearchgate.net

By simulating the molecule's behavior in a solvent (like water or an organic solvent) at a specific temperature, MD can identify the most stable, low-energy conformations. The oxazolidine (B1195125) ring can exist in various "puckered" or "envelope" conformations. The simulation tracks the trajectories of all atoms, allowing for the calculation of potential energy surfaces and the identification of local and global energy minima corresponding to stable and metastable conformers. researchgate.net Understanding this conformational landscape is crucial as the specific shape of the molecule can significantly influence its reactivity and how it interacts with other molecules, such as enzymes or chiral catalysts.

Table 2: Conformational Analysis of Methyl 1,3-oxazolidine-4-carboxylate from MD Simulations

| Conformer | Ring Pucker | Ester Orientation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | C4-exo | anti | 0.00 | 65% |

| 2 | O1-endo | anti | 1.25 | 20% |

| 3 | C4-exo | syn | 2.10 | 10% |

Note: This table contains hypothetical data illustrating the types of results obtained from MD simulations. The specific conformers and their populations would depend on the force field and simulation conditions used.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are instrumental in mapping the detailed mechanisms of chemical reactions. nih.gov For reactions involving Methyl 1,3-oxazolidine-4-carboxylate, these studies can identify the minimum energy path from reactants to products. nih.gov A key aspect of this is the location and characterization of transition states—the highest energy point along a reaction coordinate. nih.gov

For instance, in a reaction such as the N-acylation or alkylation of the oxazolidine nitrogen, quantum chemical calculations can model the approach of the electrophile, the formation of new bonds, and the breaking of old ones. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. mdpi.com

The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. mdpi.com Theoretical calculations can compare different possible pathways to determine the most favorable one. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov

Table 3: Calculated Energy Profile for a Hypothetical N-Acylation Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Methyl 1,3-oxazolidine-4-carboxylate + Acetyl Chloride | 0.0 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| Transition State (TS) | Structure leading to product formation | +15.8 |

Note: The data is illustrative of results from quantum chemical studies on reaction pathways and does not represent a specific experimentally verified reaction.

In Silico Modeling for Stereoselectivity Prediction

Many reactions involving chiral molecules like Methyl 1,3-oxazolidine-4-carboxylate can produce multiple stereoisomers. In silico modeling provides a way to predict and understand the stereochemical outcome of such reactions. The C4 carbon of the oxazolidine ring is a stereocenter, and its configuration can direct the approach of reagents, leading to diastereoselective reactions.

Computational models can be used to calculate the energies of the different transition states that lead to different stereoisomeric products. According to transition state theory, the product distribution is determined by the relative free energies of these competing transition states. The pathway with the lower energy transition state will be faster and yield the major product.

For example, in an aldol reaction using an enolate derived from Methyl 1,3-oxazolidine-4-carboxylate, the existing stereocenter at C4 can influence the creation of new stereocenters. By building computational models of the four possible transition states (leading to syn and anti products from either the re or si face attack), their relative energies can be calculated. This allows for a quantitative prediction of the diastereomeric ratio (d.r.), which can guide the design of more selective synthetic routes.

Table 4: Predicted Stereoselectivity via Transition State Energy Calculations

| Transition State | Diastereomeric Product | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-1 (Re-attack, syn) | (4S, 1'R, 2'S) | 0.0 | 92.1% (Major) |

| TS-2 (Si-attack, syn) | (4S, 1'S, 2'R) | 2.0 | 3.4% |

| TS-3 (Re-attack, anti) | (4S, 1'R, 2'R) | 1.8 | 4.4% |

Note: This table presents hypothetical computational results for predicting stereoselectivity. The actual values would be highly dependent on the specific reaction, reagents, and level of theory used.

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl 1,3-oxazolidine-4-carboxylate |

| N-acetyl-methyl 1,3-oxazolidine-4-carboxylate |

| Acetyl Chloride |

Vi. Applications of Methyl 1,3 Oxazolidine 4 Carboxylate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genome but are found in various natural products and are crucial components in medicinal chemistry and drug design. wikipedia.org Methyl 1,3-oxazolidine-4-carboxylate and its derivatives serve as excellent starting materials for the stereoselective synthesis of these complex amino acids. The oxazolidine (B1195125) template provides a rigid scaffold that allows for the controlled introduction of substituents, which, after deprotection and ring-opening, yield non-proteinogenic amino acids with high enantiomeric purity.

A key application is in the synthesis of β-amino-α-hydroxy acids and γ-amino-β-hydroxy acids. orgsyn.org For instance, N-protected oxazolidine methyl esters can be derived from α-amino aldehydes. These intermediates can undergo highly diastereoselective intramolecular conjugate additions to yield trans-oxazolidines, which are direct precursors to syn-β-amino-α-hydroxy acids. orgsyn.org This strategy was successfully applied to the synthesis of (-)-statine, a non-proteinogenic amino acid that is a key component of the antibiotic pepstatin. orgsyn.org

Furthermore, the oxazolidine framework is utilized to prepare N-methyl amino acids, which are found in many natural products. acs.org The synthesis often proceeds through intermediate 5-oxazolidinones, which are closely related to methyl 1,3-oxazolidine-4-carboxylate. This approach provides a unified strategy for accessing N-methylated versions of the 20 common proteinogenic amino acids, as well as more complex, non-proteinogenic analogues. acs.org

Table 1: Examples of Non-Proteinogenic Amino Acids Synthesized from Oxazolidine Precursors

| Precursor Type | Target Amino Acid Type | Key Transformation | Reference |

|---|---|---|---|

| N-Boc-N-hydroxymethyl α-amino aldehyde | syn-β-Amino-α-hydroxy acids | Intramolecular conjugate addition | orgsyn.org |

| 5-Oxazolidinones | N-Methyl amino acids | N-methylation and ring opening | acs.org |

Construction of Chiral Heterocyclic Scaffolds for Medicinal Chemistry

The oxazolidine ring itself is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. researchgate.netnih.gov Methyl 1,3-oxazolidine-4-carboxylate can be used as a starting point for the synthesis of more complex, fused, or substituted heterocyclic systems. The inherent chirality of the molecule is transferred to the new scaffold, which is a critical aspect of modern drug design where specific stereoisomers often exhibit desired therapeutic activity.

Oxazolidines serve as intermediates in the asymmetric synthesis of a variety of compounds. researchgate.net The functional groups present in methyl 1,3-oxazolidine-4-carboxylate—the ester and the protected amine—allow for a range of chemical manipulations. The ester can be reduced, hydrolyzed, or converted to an amide, while the nitrogen can be acylated or alkylated. These transformations can be followed by ring-opening or ring-modification reactions to generate other important heterocyclic cores, such as piperidines, pyrrolidines, or more complex fused systems, while retaining the original stereochemistry. For example, derivatives of 1,3-oxazolidine can be used to synthesize thiazolidine (B150603) and 1,3,4-oxadiazole (B1194373) structures, which are known to possess a wide range of pharmacological activities, including antibacterial and anticancer properties. nanobioletters.comnih.gov

Integration into Peptide Mimetics and Foldamer Architectures

Peptide mimetics and foldamers are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as resistance to enzymatic degradation and improved cell permeability. nih.govnih.gov This makes them promising candidates for therapeutic applications. nih.gov Methyl 1,3-oxazolidine-4-carboxylate is a valuable building block for these architectures because it can be used to introduce conformational constraints and unnatural amino acid residues into a peptide backbone.

The oxazolidine ring can be viewed as a protected form of an N-methylated or α-hydroxy-β-amino acid. By incorporating this unit into a peptide synthesis sequence and subsequently opening the ring, novel peptide structures can be created. For example, intermediates like trans-oxazolidine dicarboxylates can be used in the synthesis of bioactive peptides containing complex residues such as L-threo-β-hydroxy aspartate. orgsyn.org

Foldamers are oligomers that adopt well-defined, folded conformations in solution. nih.gov The incorporation of building blocks derived from methyl 1,3-oxazolidine-4-carboxylate can influence the folding pattern of the oligomer. β-peptides, which are composed of β-amino acids, are a well-studied class of foldamers that form stable helical structures. mdpi.com The synthetic routes to β-amino acids often involve chiral precursors like oxazolidines to control the stereochemistry. The rigidity of the oxazolidine ring helps in pre-organizing the peptide backbone, facilitating the formation of stable secondary structures like helices and turns, which are crucial for biological activity. mdpi.com

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral 1,3-oxazolidines are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. rsc.org The oxazolidine ring, with its well-defined stereochemistry and rigid conformation, is highly effective in this role.

While methyl 1,3-oxazolidine-4-carboxylate itself is more commonly a building block, related N-acyl oxazolidinones (Evans' auxiliaries) are famous for their use in asymmetric synthesis. rsc.org In these systems, the oxazolidine ring is attached to a carbonyl group. The steric bulk of the substituent at C-4 of the oxazolidine ring effectively shields one face of the enolate formed from the carbonyl group, forcing an incoming electrophile to attack from the less hindered face with high diastereoselectivity. This strategy is a reliable method for the asymmetric alkylation of enolates and has been applied to the synthesis of numerous chiral molecules. rsc.org

Furthermore, chiral oxazolidines can be modified to act as ligands for metal catalysts. nih.govscilit.com The nitrogen and oxygen atoms of the oxazolidine ring can coordinate to a metal center, creating a chiral environment that influences the outcome of catalyzed reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The modular synthesis of these ligands from readily available amino alcohols allows for the creation of a diverse set of catalysts for various asymmetric transformations. nih.gov

Table 2: Applications of Oxazolidines in Asymmetric Synthesis

| Application | Role of Oxazolidine | Type of Reaction | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Auxiliary | Enolate Alkylation | High Diastereoselectivity | rsc.org |

| Asymmetric Catalysis | Chiral Ligand | Diethylzinc Addition | High Enantioselectivity | researchgate.net |

Intermediate in the Total Synthesis of Natural Products and Complex Molecules

The utility of methyl 1,3-oxazolidine-4-carboxylate and its derivatives as versatile chiral building blocks culminates in their application as key intermediates in the total synthesis of complex natural products. The ability to control stereochemistry and introduce complex functionality makes them indispensable tools for synthetic chemists.

The use of oxazolidinone chiral auxiliaries for asymmetric alkylation has been a cornerstone in the synthesis of many biologically active natural products. rsc.org For instance, this methodology has been applied to the synthesis of β-lactams, aranorosin (B1665161) antibiotics, and halichomycin. sigmaaldrich.com

A direct application of an oxazolidine intermediate is seen in the synthesis of (-)-statine, where an intramolecular conjugate addition reaction of an N-Boc-N-hydroxymethyl-L-leucinal derivative yields a trans-oxazolidine with high diastereoselectivity. orgsyn.org This oxazolidine is then converted into the target natural product fragment. Similarly, oxazolidine-based intermediates are proposed for the synthesis of complex bioactive peptides like WAP-8294A₂, ramoplanin, and dolastatins, which contain unusual amino acid residues. orgsyn.org These examples underscore the strategic importance of the oxazolidine moiety in simplifying the construction of stereochemically rich and complex molecular architectures.

Q & A

Q. What are the common synthetic routes for Methyl 1,3-oxazolidine-4-carboxylate, and how are reaction conditions optimized?

Methyl 1,3-oxazolidine-4-carboxylate is typically synthesized via cyclization reactions. A well-established method involves reacting L-serine methyl ester hydrochloride with bis(trichloromethyl) carbonate under basic conditions (e.g., potassium carbonate) to form the oxazolidinone ring . Temperature control (0–25°C) and inert atmospheres (N₂) are critical to minimize side reactions. Purification often employs column chromatography with ethyl acetate/hexane gradients. Yields vary between 60–85%, depending on stoichiometric ratios and solvent selection .

Q. What structural features distinguish Methyl 1,3-oxazolidine-4-carboxylate, and how do they influence reactivity?

The compound contains a five-membered oxazolidine ring with nitrogen and oxygen atoms, a methyl ester group at position 4, and stereochemical specificity (e.g., (4R)-configuration in CAS 144542-43-8) . The ring strain and electron-withdrawing ester group enhance reactivity in nucleophilic substitutions. The stereochemistry at C4 dictates enantioselective interactions in chiral environments, which is critical for applications in asymmetric synthesis .

Q. Which analytical techniques are essential for characterizing Methyl 1,3-oxazolidine-4-carboxylate?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms ring structure (e.g., δ ~4.3 ppm for C4 methine proton) and stereochemistry .

- IR Spectroscopy : Absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxazolidinone C=O) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 145 for C₅H₇NO₄⁺) and fragmentation patterns confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How do substituents on the oxazolidine ring alter reaction pathways and product distribution?

Substituents like trifluoromethyl groups significantly influence reactivity. For example, trifluoromethyl-substituted oxazolidines undergo divergent pathways in dimethyl sulfoxide, yielding furanones or dioxolanes via intermediates stabilized by electron-withdrawing effects . Steric hindrance from bulky groups (e.g., tert-butyl) slows ring-opening reactions but enhances regioselectivity in alkylation steps . Computational modeling (DFT) is recommended to predict substituent effects on transition states .

Q. What role does Methyl 1,3-oxazolidine-4-carboxylate play in designing constrained peptidomimetics?

The oxazolidinone ring mimics proline’s rigid structure, enforcing trans-amide conformations in peptide backbones. This constraint improves metabolic stability and binding affinity in bioactive peptides. For instance, pseudo-Pro derivatives incorporating this scaffold show enhanced activity in foldamers and antimicrobial agents . Key modifications include introducing aryl or hydrophobic groups at C3 to modulate target interactions .

Q. How can data contradictions in synthetic yields be resolved through mechanistic studies?

Yield discrepancies (e.g., 60% vs. 85%) often arise from competing side reactions, such as ester hydrolysis or racemization. Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (e.g., ¹⁸O tracing) can identify dominant pathways. For example, L-serine methyl ester racemizes under prolonged basic conditions, reducing enantiopurity . Optimizing reaction time and pH (pH 7–8) mitigates this .

Q. What strategies are used to study the oxazolidine moiety’s interactions in biological systems?

- Molecular Docking : The oxazolidine ring’s oxygen and nitrogen atoms form hydrogen bonds with enzyme active sites (e.g., bacterial ribosomes in oxazolidinone antibiotics) .

- SAR Studies : Modifying the ester group to amides or thioesters alters solubility and membrane permeability, impacting bioavailability .

- In Vitro Assays : Time-kill curves and MIC values quantify antimicrobial potency against resistant strains .

Methodological Notes

- Crystallography : SHELX software aids in resolving stereochemical ambiguities via single-crystal X-ray diffraction .

- Spectroscopic Validation : ORTEP-III graphical interfaces visualize molecular geometries from crystallographic data .

- Safety : Refer to MSDS for handling guidelines (e.g., CAS 144542-43-8 requires PPE and ventilation due to irritant properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.